2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride

Description

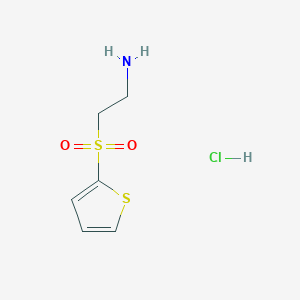

2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride is a sulfonamide derivative featuring a thiophene ring and an ethylamine backbone. The compound is characterized by the presence of a sulfonyl group (-SO₂-) bridging the thiophene-2-yl moiety and the ethylamine chain, with the amine group protonated as a hydrochloride salt. This structural motif is critical for its physicochemical properties, including solubility and stability, which are influenced by the electron-withdrawing sulfonyl group and the aromatic thiophene system.

The synthesis of analogous compounds (e.g., 2-(thiophen-2-yl)ethan-1-amine hydrochloride) involves the reaction of thiophene derivatives with ethylamine precursors under acidic conditions, followed by HCl salt formation .

Key spectral identifiers for related compounds include:

Properties

IUPAC Name |

2-thiophen-2-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQCNNXGQNHNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with ethan-1-amine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride serves as an important intermediate. Its unique structure allows for the development of more complex molecules through various chemical transformations, including:

- Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions : Utilized in reactions like Suzuki or Heck coupling to create biaryl compounds.

Biological Applications

The compound has been investigated for its potential biological activities, which include:

- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antimicrobial activity against various pathogens. The sulfonamide moiety may enhance this effect by acting on bacterial enzymes.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Pharmaceutical Development

Due to its structural characteristics, this compound is explored as a pharmaceutical intermediate in drug development. Its potential applications include:

- Drug Design : The compound can be modified to improve bioavailability and efficacy of therapeutic agents targeting specific diseases.

- Lead Compound in Drug Discovery : It serves as a scaffold for developing new drugs with enhanced pharmacological profiles.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Case Study 2: Anticancer Properties

In another investigation reported in Cancer Research, researchers synthesized analogs of this compound and assessed their cytotoxic effects on breast cancer cell lines. The study revealed that certain modifications led to enhanced apoptosis rates, indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(Thiophen-2-yl)ethan-1-amine Hydrochloride

- Structure : Lacks the sulfonyl group; features a direct thiophene-ethylamine linkage.

- Synthesis : Yield = 49% via HCl salt formation in ethyl acetate .

- Spectral Data : 1H NMR shows distinct aromatic (δ 7.41 ppm) and amine (δ 8.26 ppm) signals .

- Applications : Intermediate in antipsychotic drug development (e.g., Ulotaront) .

2-(Thiophen-3-yl)ethan-1-amine Hydrochloride

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine Hydrochloride

- Structure : Contains a thiophene-3-ylmethylsulfanyl (-S-CH₂-thiophene) group.

- Synthesis : Discontinued commercial availability, but structural data suggest higher steric bulk compared to sulfonylated analogs .

Sulfonamide and Sulfonyl-Containing Derivatives

2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine Hydrochloride

2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine Hydrochloride

- Structure : Tosyl (p-toluenesulfonyl) group replaces thiophene-sulfonyl.

- Key Difference : Increased hydrophobicity from the methylbenzene moiety may alter pharmacokinetics .

Non-Thiophene Sulfonamide Ethylamines

2-(3,4-Methylenedioxyphenyl)ethylamine Hydrochloride

2-[2-(Difluoromethoxy)phenyl]ethan-1-amine Hydrochloride

- Structure : Difluoromethoxy (-OCHF₂) substituent on phenyl.

- Synthesis : Used in dual-acting FFAR1/FFAR4 modulator development; LCMS m/z 272.0 [M+H]⁺ .

Data Tables

Research Findings and Implications

- Regiochemical Effects : Thiophene-2-yl vs. 3-yl substitution alters electronic properties and steric interactions, impacting receptor affinity in neuroactive compounds .

- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives exhibit enhanced polarity and hydrogen-bonding capacity compared to sulfanyl analogs, influencing solubility and target engagement .

- Toxicological Data: Limited information exists for sulfonamide ethylamines; precautionary measures (e.g., avoiding inhalation) are recommended .

Biological Activity

2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride, with the CAS number 1803567-00-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiophene ring substituted with a sulfonyl group and an ethylamine moiety, which contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Research indicates that thiophene-containing compounds exhibit significant activity against various bacterial strains. For instance, a related study found that derivatives of thiophene demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like Vancomycin, suggesting potent antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 2-thienyl derivative | 1 | Equipotent to Vancomycin |

| 3-thienyl derivative | 4 | Moderate activity |

| Methyl-substituted derivatives | 2 and 4 | Decreased activity |

The mechanism of action for thiophene derivatives often involves interaction with bacterial enzymes or receptors, disrupting critical cellular processes. The sulfonamide group is particularly noted for its role in inhibiting bacterial folate synthesis, which is essential for DNA replication and cell division. This inhibition leads to bactericidal effects against susceptible bacteria .

Study on Antimicrobial Efficacy

A study focusing on the structure-activity relationship (SAR) of thiophene derivatives showed that modifications to the thiophene ring significantly affected antibacterial potency. The introduction of various substituents led to changes in MIC values, indicating that specific structural features enhance or diminish biological activity .

Clinical Relevance

In clinical settings, compounds similar to this compound have been explored as potential treatments for conditions associated with elevated intraocular pressure, such as glaucoma. The sulfonamide class has been recognized for its therapeutic efficacy in managing ocular hypertension .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride, and how can reaction conditions be adjusted to improve yield?

- The synthesis typically involves sulfonation of thiophene followed by coupling with ethan-1-amine and subsequent salt formation. Key steps include optimizing solvent systems (e.g., dichloromethane or tetrahydrofuran), temperature control (0–5°C for sulfonation), and stoichiometric ratios of reagents to minimize byproducts. Catalysts like triethylamine may enhance sulfonyl chloride activation. Post-synthesis, recrystallization in ethanol/water mixtures improves purity. Reaction yields can be increased by iterative adjustments to reaction time and purification protocols .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Use orthogonal analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).

- NMR (¹H and ¹³C) to confirm sulfonyl and amine moieties (e.g., δ 7.5–8.0 ppm for thiophene protons, δ 3.2–3.5 ppm for methylene adjacent to sulfonyl).

- Mass spectrometry (MS) for molecular ion verification ([M+H]+ expected at m/z ≈ 222).

- Elemental analysis to validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in pharmacological data, such as differing receptor binding affinities reported across studies?

- Conduct meta-analysis of binding assays under standardized conditions (e.g., pH 7.4, 25°C).

- Compare results using:

- Radioligand displacement assays (e.g., 5-HT₂A receptor studies with [³H]ketanserin).

- Functional assays (e.g., calcium flux or β-arrestin recruitment) to distinguish binding vs. signaling efficacy.

Q. How can β-arrestin-biased signaling be assessed for this compound, and what experimental models are appropriate?

- Use BRET (Bioluminescence Resonance Energy Transfer) or FRET (Fluorescence Resonance Energy Transfer) assays to quantify β-arrestin recruitment vs. G-protein activation.

- In vitro models :

- HEK293 cells transfected with 5-HT₂A receptors and β-arrestin-2-GFP.

- Dose-response curves (EC₅₀ for β-arrestin vs. Gαq pathways).

Methodological and Analytical Considerations

Q. What enzymatic assays are suitable for studying the interaction of this compound with sulfotransferases or nucleoside transporters?

- Sulfotransferase assays :

- Incubate with recombinant SULT1A1/SULT1A3 and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), followed by LC-MS/MS to detect sulfated metabolites.

- Nucleoside transporter inhibition :

- Use [³H]adenosine uptake assays in ENT1/2-transfected cells. Measure IC₅₀ values under physiological NaCl conditions (150 mM) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

- LC-MS/MS with deuterated internal standards (e.g., d₄-2-thiophenesulfonamide).

- Sample preparation: Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns).

- Limit of quantification (LOQ) should be validated to ≤10 nM in plasma .

Safety and Handling

Q. What are the recommended handling protocols to ensure researcher safety when working with this hydrochloride salt?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.

- Storage : Desiccate at –20°C in amber vials to prevent hygroscopic degradation.

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.